4-oxo-N-pentyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
8-(4-methylphenyl)-4-oxo-N-pentyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-3-4-5-10-19-16(24)15-17(25)23-12-11-22(18(23)21-20-15)14-8-6-13(2)7-9-14/h6-9H,3-5,10-12H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVASWGDMOTFJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-oxo-N-pentyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a member of the imidazo[2,1-c][1,2,4]triazine class of compounds. This class has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 318.39 g/mol. Its structure features a tetrahydroimidazo[2,1-c][1,2,4]triazine core which is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazine derivatives. The imidazo[2,1-c][1,2,4]triazine framework has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. For instance:
These findings suggest that compounds with similar structures may exhibit potent anticancer activities.
Enzyme Inhibition
The compound's biological activity may also involve the inhibition of key enzymes implicated in cancer progression and other diseases. For example:
- Dihydrofolate reductase (DHFR) : A critical enzyme in nucleotide synthesis and a target for anticancer drugs.
- Serine proteases : These enzymes play roles in various physiological processes and are implicated in diseases like cancer and inflammation.
Inhibition studies have shown that triazine derivatives can effectively inhibit these enzymes at low concentrations (IC50 values in the nanomolar range) .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Cell Cycle Arrest : Induction of cell cycle arrest at specific phases (G1/S or G2/M) has been observed in treated cells.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to programmed cell death.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress and contribute to apoptosis.
Case Studies
A notable case study involved the evaluation of similar triazine derivatives in vitro against various cancer cell lines. The results indicated significant cytotoxicity correlated with structural modifications on the triazine core:
- Study Design : Various derivatives were synthesized and screened against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Results : Compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Thermal and Physicochemical Properties
Thermal Stability :
- Ethyl esters decompose at 180–220°C in oxidative conditions, forming gaseous byproducts (CO2, NH3) . Polymorphism in 3-chlorophenyl derivatives affects melting points (e.g., 195°C vs. 210°C for ketimine/enamine forms) .
- Carboxamides (target compound) likely exhibit higher thermal stability, though experimental data are lacking .
Solubility and Permeability :
Pharmacokinetics and Development Status
Esters :
- Carboxamides: The target compound and its analogs (e.g., cyclohexyl derivative) are preclinical candidates with unoptimized pharmacokinetic profiles . QSAR models predict moderate blood-brain barrier penetration (logBB = −0.5 to 0.2) for carboxamides .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-oxo-N-pentyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide?
- Methodology : Use a one-pot multi-step reaction under reflux conditions with catalysts like PPA (polyphosphoric acid). Optimize solvent selection (e.g., ethanol or DMF) and reaction time (typically 7–20 hours) based on similar triazine-carboxamide syntheses. Monitor intermediates via TLC and purify using column chromatography. Yield optimization may require adjusting substituent reactivity, as seen in analogous imidazo-triazine derivatives .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Spectroscopy : Use NMR and NMR to confirm proton and carbon environments (e.g., aromatic protons at δ 7.2–8.0 ppm, carbonyl carbons at δ 165–170 ppm). Compare with published shifts for tetrahydroimidazo-triazine cores .
- Mass Spectrometry : HRMS (ESI) for exact mass confirmation (e.g., calculated [M+H] within ±2 ppm error).
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm, N-H bend at ~3300 cm) .
Q. What solvent systems are suitable for solubility and stability studies?
- Methodology : Test solubility in polar aprotic solvents (DMF, DMSO) and aqueous-organic mixtures (ethanol/water). Assess stability via accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C). Monitor degradation products using HPLC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodology :
- Substituent Variation : Modify the pentyl chain (N-position) and p-tolyl group (C8 position) to assess steric/electronic effects. Synthesize analogs with halogens or electron-withdrawing groups.
- Biological Assays : Screen derivatives for target binding (e.g., kinase inhibition) using fluorescence polarization or SPR. Compare IC values against parent compound .
Q. What computational methods are effective for predicting binding modes with biological targets?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of related targets (e.g., GSK-3β or kinases). Validate predictions with MD simulations (NAMD/GROMACS) to assess binding stability. Cross-reference with SAR data to refine models .
Q. How can process engineering improve scalability of synthesis?
- Methodology :
- Separation Technologies : Optimize membrane filtration or centrifugal partitioning chromatography for intermediate purification.
- Process Control : Use PAT (Process Analytical Technology) tools like in-situ FTIR to monitor reaction progress. Simulate large-scale processes using Aspen Plus .
Q. How should researchers address contradictory data in spectral or biological assay results?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

